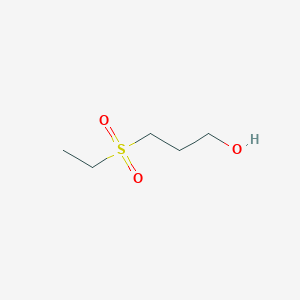
2-(3-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide” is a chemical compound that belongs to the class of organic compounds known as thiophene carboxamides . Thiophene carboxamides are compounds containing a thiophene ring which bears a carboxamide .
Synthesis Analysis
The synthesis of thiophene carboxamide derivatives involves the condensation of acyl chlorides and heterocyclic amine derivatives . A method has been developed for aerobic Fe-catalyzed amidation of the С–СN bond . When heated with urea and FeCl2 in an O2 atmosphere, 1-benzothiophen-3-ylacetonitrile is effectively transformed into 1-benzothiophene-3-carboxamide .Molecular Structure Analysis
The molecular structure of “this compound” consists of a sulfur-containing bicyclic ring and an amide-linked furan or a 2-carbonyl propionic acid offering two oxygen atoms as H-bond acceptors .Chemical Reactions Analysis
The chemical reactions involving thiophene carboxamides are diverse. Organoboron compounds, which are highly valuable building blocks in organic synthesis, can be converted into a broad range of functional groups. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
- The synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, through the cyclization of thioamide with 2-chloroacetoacetate, is a process related to the structural family of "2-(3-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide." This compound was prepared with a high yield, demonstrating the efficiency of its synthetic route. The structural characteristics were confirmed by IR, ~1H NMR, and MS spectra, underscoring the importance of thorough chemical analysis in research applications (Tang Li-jua, 2015).
Catalytic and Chemical Reactions
- In a study exploring the efficiency of room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, a four-component process was utilized. This process involved ethyl cyanoacetate, an α-methylene carbonyl compound, a primary or secondary amine, and elemental sulfur. The reaction's products precipitated from the mixtures, indicating a facile method for synthesizing thiophene derivatives under organocatalyzed aqueous conditions (M. S. Abaee, Somaye Cheraghi, 2013).
Molecular Structure Analysis
- A detailed structural analysis of 2,3-Bis(ethylsulfonyl)benzo[b]thiophene was conducted, revealing an essentially planar benzothiophene moiety with ethylsulfonyl groups oriented in opposite directions. This study highlighted the critical bond distances within the molecule, such as S-C sp3, endocyclic S-C sp2, exocyclic S-C sp2, and S=O, providing insight into the molecular geometry and potential reactivity of such compounds (M. Parvez, S. Mesher, P. Clark, 1996).
Drug Synthesis and Biological Activity
- Research into heterocyclic synthesis with Thiophene-2-Carboxamide focused on preparing 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its reaction with various compounds to yield pyrimidinone derivatives. These synthesized compounds were studied for their antibiotic and antibacterial properties, showcasing the potential of "this compound" derivatives in developing new drugs (G. Ahmed, 2007).
Zukünftige Richtungen
The future directions for “2-(3-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The results show that compounds such as thiophene/furan carbocamide moieties could be used as promising structures in the development of more potent pharmaceutical agents in the future .
Eigenschaften
IUPAC Name |
2-[(3-ethylsulfonylbenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-2-22(19,20)10-5-3-4-9(8-10)13(18)16-14-11(12(15)17)6-7-21-14/h3-8H,2H2,1H3,(H2,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMVQGRMWDSLCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2988348.png)

![2-[(1,5-Dimethylpyrazol-4-yl)-[(1-fluorocyclopropyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2988351.png)

![N-(3-chloro-4-methoxyphenyl)-2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B2988355.png)


![5-ethoxy-3-(2-ethoxyethyl)-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2988362.png)




